molecular formula C15H12ClNO3 B11951102 2-[(4-Chloro-2-methylphenyl)carbamoyl]benzoic acid CAS No. 19368-31-1

2-[(4-Chloro-2-methylphenyl)carbamoyl]benzoic acid

Cat. No.: B11951102
CAS No.: 19368-31-1
M. Wt: 289.71 g/mol
InChI Key: GFWXXEUOKBFFLV-UHFFFAOYSA-N
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Description

2-[(4-Chloro-2-methylphenyl)carbamoyl]benzoic acid is an organic compound that belongs to the class of aromatic carboxylic acids It is characterized by the presence of a benzoic acid moiety substituted with a 4-chloro-2-methylphenyl group through a carbamoyl linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-Chloro-2-methylphenyl)carbamoyl]benzoic acid typically involves the reaction of 4-chloro-2-methylaniline with phosgene to form the corresponding isocyanate. This intermediate is then reacted with benzoic acid to yield the final product. The reaction conditions often require the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the formation of the carbamoyl linkage.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure efficient and consistent yields. The use of automated systems for the addition of reagents and control of reaction conditions can enhance the scalability and reproducibility of the synthesis.

Chemical Reactions Analysis

Types of Reactions

2-[(4-Chloro-2-methylphenyl)carbamoyl]benzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into amines or other reduced forms.

    Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the aromatic ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.

    Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are employed under acidic or basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines. Substitution reactions can introduce various functional groups, such as halogens or nitro groups, onto the aromatic ring.

Scientific Research Applications

2-[(4-Chloro-2-methylphenyl)carbamoyl]benzoic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies related to enzyme inhibition and protein binding.

    Industry: The compound can be used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-[(4-Chloro-2-methylphenyl)carbamoyl]benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and subsequent catalytic activity. The pathways involved in its mechanism of action can include signal transduction pathways, metabolic pathways, and other cellular processes.

Comparison with Similar Compounds

Similar Compounds

    Tolfenamic acid: An aminobenzoic acid with a similar structure, used for relieving migraine pain.

    Flufenamic acid: Another aminobenzoic acid derivative with anti-inflammatory properties.

    Mefenamic acid: A nonsteroidal anti-inflammatory drug (NSAID) used to treat pain and inflammation.

Uniqueness

2-[(4-Chloro-2-methylphenyl)carbamoyl]benzoic acid is unique due to its specific substitution pattern and the presence of both chloro and methyl groups on the aromatic ring. This unique structure can confer distinct chemical and biological properties, making it valuable for specific applications in research and industry.

Properties

CAS No.

19368-31-1

Molecular Formula

C15H12ClNO3

Molecular Weight

289.71 g/mol

IUPAC Name

2-[(4-chloro-2-methylphenyl)carbamoyl]benzoic acid

InChI

InChI=1S/C15H12ClNO3/c1-9-8-10(16)6-7-13(9)17-14(18)11-4-2-3-5-12(11)15(19)20/h2-8H,1H3,(H,17,18)(H,19,20)

InChI Key

GFWXXEUOKBFFLV-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)Cl)NC(=O)C2=CC=CC=C2C(=O)O

Origin of Product

United States

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